molecular formula C19H21NO6S2 B14142828 Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 677304-79-9

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14142828
CAS No.: 677304-79-9
M. Wt: 423.5 g/mol
InChI Key: RFPWVSPBFMXZNM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzodioxin and benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with an amine to introduce the amino group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of benzodioxin and benzothiophene moieties, along with the presence of sulfonyl and amino groups. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

677304-79-9

Molecular Formula

C19H21NO6S2

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21NO6S2/c1-2-24-19(21)17-13-5-3-4-6-16(13)27-18(17)20-28(22,23)12-7-8-14-15(11-12)26-10-9-25-14/h7-8,11,20H,2-6,9-10H2,1H3

InChI Key

RFPWVSPBFMXZNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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